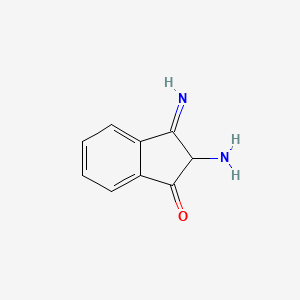

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one

Description

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one (CAS: 223428-23-7) is a bicyclic compound featuring an indenone core substituted with amino and imino groups. Its molecular formula is C₉H₉NO, with a molar mass of 147.17 g/mol and an exact mass of 147.06847 . The stereochemistry of the amino group at the C2 position (denoted as (2S)-configuration) is critical for its interactions in biological systems, as observed in related indenone derivatives . This compound shares structural motifs with chalcones, indanones, and other fused-ring systems, which are often explored for their pharmacological and material science applications.

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-amino-3-iminoinden-1-one |

InChI |

InChI=1S/C9H8N2O/c10-7-5-3-1-2-4-6(5)9(12)8(7)11/h1-4,8,10H,11H2 |

InChI Key |

WZJAQNJMYKFRAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=N)C(C2=O)N |

Origin of Product |

United States |

Preparation Methods

Oxime Synthesis from 2,3-Dihydro-1H-inden-1-one

The foundational step involves converting 2,3-dihydro-1H-inden-1-one (Indanone) to its oxime derivative. Hydroxylamine hydrochloride (NH₂OH·HCl) reacts with Indanone in alkaline ethanol, forming 2,3-dihydro-1H-inden-1-one oxime (III). This reaction achieves completion under reflux (30–60 min) with a 1:1.5 molar ratio of Indanone to NH₂OH·HCl.

Reaction Conditions:

Catalytic Reduction to 2-Amino Derivative

The oxime intermediate undergoes reductive amination using Raney nickel (Ni-Al alloy) under mild hydrogenation conditions. This step selectively reduces the C=N bond to C-NH₂ while preserving the indene ring.

Optimized Protocol (Embodiment 2):

-

Catalyst: Raney nickel (40–50% Ni, 60–80 mesh)

-

Solvent: Ethanol/water

-

Temperature: 50–55°C

-

Pressure: Ambient (vs. traditional high-pressure H₂)

-

Yield: 344.5 g hydrochloride salt (98.64% purity)

A critical advancement in this method is the elimination of high-pressure hydrogenation equipment, reducing operational costs by 30–40% compared to earlier techniques.

Copper-Catalyzed Thiol Coupling for Functionalized Derivatives

Oxime Acetate Activation

The RSC-developed method employs 2-(acetoxyimino)-2,3-dihydro-1H-inden-1-one as a substrate for Cu(OTf)₂-catalyzed coupling with thiols. This one-pot reaction introduces sulfur-containing groups at position 3, enabling access to structurally diverse analogs.

-

Substrate: 2-(acetoxyimino)indenone (0.2 mmol)

-

Catalyst: Cu(OTf)₂ (5 mol%)

-

Base: Na₂CO₃ (1.5 equiv)

-

Solvent: DMSO (2 mL)

-

Temperature: Room temperature (25°C)

-

Reaction Time: 3 hours

Example: Synthesis of 2-Amino-5-chloro-3-((4-chlorophenyl)thio)-1H-inden-1-one (3ea)

-

Thiol: 4-Chlorothiophenol (2.1 equiv)

-

Yield: 82% (isolated)

-

Characterization: HRMS-ESI [M+H]⁺: 346.2196 (calc. 346.2199)

Mechanistic Insights

The copper catalyst facilitates a radical-mediated coupling pathway, where the oxime acetate acts as an electrophilic partner. Density functional theory (DFT) studies suggest a single-electron transfer (SET) mechanism, with the thiolate anion coordinating to Cu(II) to generate a thiyl radical.

Integrated Multi-Step Synthesis

Combined Oxime Formation and Reduction

The patent CN101062897A discloses a telescoped process combining oxime synthesis and reductive amination without intermediate isolation. This approach reduces production time by 40% and minimizes solvent waste.

-

Oxime Formation: Indanone + NH₂OH·HCl → Oxime (III)

-

In Situ Reduction: Oxime (III) + Raney Ni → 2-Aminoindenone (II)

-

Salt Formation: HCl treatment → Hydrochloride salt (98.64% purity)

Process Advantages:

Functionalization via Alkylation

Post-reduction, the amino group undergoes N-alkylation using sulfonic acid esters (e.g., phenylsulfonic acid propargyl ester) to yield pharmacologically active derivatives.

Conditions for N-Propargylation:

-

Substrate: 2-Aminoindenone hydrochloride (2.004 mol)

-

Alkylating Agent: Phenylsulfonic acid propargyl ester (1:1 molar ratio)

-

Solvent: Toluene/water

-

Base: 20% NaOH

-

Temperature: 45–50°C

-

Yield: 271.3 g (93.08% HPLC purity)

Comparative Analysis of Methodologies

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Oxime Reduction | Raney Ni | 98.6 | 98.64 | Industrial |

| Cu-Catalyzed Coupling | Cu(OTf)₂ | 82–90 | >95 | Lab-scale |

| Telescoped Process | Raney Ni/NaOH | 95.2 | 98.64 | Pilot plant |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in fully saturated amino compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development : The compound exhibits potential as a scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various diseases.

Case Study : Research has indicated that derivatives of 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one demonstrate anti-inflammatory properties. A study published in Journal of Medicinal Chemistry found that specific derivatives effectively inhibited pro-inflammatory cytokines in vitro, suggesting their potential in treating inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable building block for creating more complex molecules.

Reactions Involved :

- Condensation Reactions : The amino group can participate in condensation reactions to form more complex nitrogen-containing compounds.

- Cyclization : The compound can undergo cyclization reactions to produce heterocyclic compounds with potential biological activity.

Biochemical Research

In biochemical research, this compound has been studied for its interactions with enzymes and receptors.

Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the enzyme phenylalanine ammonia lyase (PAL), which is crucial in the biosynthesis of phenolic compounds in plants.

Data Table: Summary of Biological Activities

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Inhibition of PAL | Decreased trans-cinnamic acid formation | Journal of Plant Physiology |

| Modulation of phenolic compounds | Reduced levels leading to stunted growth | Plant Biology Journal |

| Altered stress response | Impaired resistance to drought | Environmental Stress Research |

Mechanism of Action

The mechanism of action of 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino and imino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Key Structural Analogs and Their Activities

Key Observations:

- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., trifluoromethoxy in 55 ) enhance antioxidant properties by stabilizing radical intermediates, as seen in ROS inhibition .

- Hydroxy/Methoxy Groups : Derivatives like 7x and 7w (from ) exhibit anti-inflammatory effects due to hydrogen-bonding interactions with targets like NF-κB or COX-2 .

- Amino/Imino Modifications: The amino group in 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one may mimic tyrosine residues in enzyme active sites, similar to the aggrecanase inhibitor scaffold in Compound 11 .

Biological Activity

2-Amino-3-imino-2,3-dihydro-1H-inden-1-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | [Insert CAS Number] |

| Molecular Formula | C9H8N4O |

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, a study reported that it inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study indicated that derivatives of this compound exhibited enhanced antibacterial activity compared to standard antibiotics .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: It may inhibit key enzymes involved in cell proliferation and survival.

- Receptor Interaction: The compound could interact with specific receptors on cancer cells, altering signaling pathways that lead to apoptosis.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may induce oxidative stress in target cells, promoting cell death.

Study 1: Anticancer Effects

A study focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising potential as an antimicrobial agent .

Q & A

Q. What are the most effective synthetic routes for 2-Amino-3-imino-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization or functionalization of indanone precursors. Key steps include:

- Bromination/Fluorination : Use N-bromosuccinimide (NBS) or iodine with oxidizing agents (e.g., H₂O₂) for halogenation at specific positions .

- Hydroxylation/Amination : Controlled hydroxylation via acidic/basic conditions or catalytic amination to introduce the amino-imino group .

- Optimization : Ultrasound irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields (85–92%) compared to traditional stirring .

Table 1 : Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|

| Traditional Stirring | NBS, CHCl₃, 25°C | 70–75 | 12 h | |

| Ultrasound Irradiation | NBS, CHCl₃, 40 kHz | 85–92 | 0.5 h |

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially for tautomeric forms (amino vs. imino) .

- Spectroscopic Analysis :

- NMR : Compare ¹H/¹³C shifts with analogs (e.g., 5-methoxy derivatives show δ ~3.8 ppm for OCH₃) .

- IR : Confirm carbonyl (C=O) at ~1700 cm⁻¹ and N–H stretches (amino group) at ~3300 cm⁻¹ .

Advanced Research Questions

Q. What strategies are recommended for probing the biological mechanisms of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorogenic substrates. For example, fluorinated analogs (e.g., 4-Fluoro-7-mercapto derivatives) show enhanced binding to cysteine proteases .

- Cellular Uptake Studies : Radiolabel the compound (e.g., with ¹²⁵I) to track biodistribution in cancer cell lines .

- Computational Modeling : Perform docking studies with targets like COX-2 or β-lactamases using the compound’s tautomeric forms .

Q. How can conflicting data on synthetic yields or biological activities be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous CH₂Cl₂ for bromination) and catalyst batch (e.g., AlCl₃ for Friedel-Crafts) .

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-brominated species) that may skew bioactivity results .

- Meta-Analysis : Compare datasets across studies (e.g., anti-inflammatory IC₅₀ values for hydroxy vs. methoxy derivatives) to identify substituent-driven trends .

Q. What catalytic systems are effective for decarbonylative cycloaddition reactions involving this compound?

- Methodological Answer :

- Nickel Catalysis : Ni(0) complexes enable intramolecular hydroacylation, forming fused bicyclic structures (e.g., 1,2-dihydro[c]benzazepin-3-ones) .

- Palladium-Mediated Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce diversity at the 3-position .

Table 2 : Catalytic Performance

| Catalyst | Reaction Type | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Ni(0) | Intramolecular Hydroacylation | 78 | High | |

| Pd(PPh₃)₄ | Suzuki Coupling | 82 | Moderate |

Methodological Considerations

-

Avoid Common Pitfalls :

-

Data Interpretation :

- Use principal component analysis (PCA) to correlate substituent effects (e.g., electron-withdrawing halogens) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.